4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one 4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 637753-40-3
VCID: VC21447828
InChI: InChI=1S/C19H14O3/c1-2-12-7-8-17-14(9-12)15(11-19(20)22-17)18-10-13-5-3-4-6-16(13)21-18/h3-11H,2H2,1H3
SMILES: CCC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Molecular Formula: C19H14O3
Molecular Weight: 290.3g/mol

4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one

CAS No.: 637753-40-3

Cat. No.: VC21447828

Molecular Formula: C19H14O3

Molecular Weight: 290.3g/mol

* For research use only. Not for human or veterinary use.

4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one - 637753-40-3

Specification

CAS No. 637753-40-3
Molecular Formula C19H14O3
Molecular Weight 290.3g/mol
IUPAC Name 4-(1-benzofuran-2-yl)-6-ethylchromen-2-one
Standard InChI InChI=1S/C19H14O3/c1-2-12-7-8-17-14(9-12)15(11-19(20)22-17)18-10-13-5-3-4-6-16(13)21-18/h3-11H,2H2,1H3
Standard InChI Key COSHDDBSEXFYGW-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Canonical SMILES CCC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3

Introduction

Chemical Structure and Properties

Molecular Structure and Identifiers

4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one features a 2H-chromen-2-one core with a benzofuran substituent at position 4 and an ethyl group at position 6. Based on structurally similar compounds, we can infer several key properties of this molecule:

PropertyValue
Molecular FormulaC₁₉H₁₄O₃
Molecular WeightApproximately 290.32 g/mol
IUPAC Name4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one
Structural FeaturesBenzofuran core linked to chromenone with ethyl substituent

The structure of this compound would be similar to 4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one, which has a molecular weight of 292.3 g/mol , but with an ethyl group replacing the methoxy group.

PropertyExpected Characteristics
Physical AppearanceLikely a crystalline solid
SolubilityProbably soluble in organic solvents such as DMSO, acetone, and chloroform; limited water solubility
StabilityExpected to be stable under normal laboratory conditions
ReactivityPotential for electrophilic substitution reactions on aromatic rings; susceptibility to nucleophilic attack at the lactone carbonyl

The compound contains several functional groups that contribute to its chemical behavior, including the lactone group in the chromenone moiety, which can undergo ring-opening reactions under certain conditions. The benzofuran portion introduces additional reactivity patterns typical of this heterocyclic system.

Spectroscopic and Analytical Characterization

Spectroscopic MethodExpected Key Features
¹H-NMRSignals for aromatic protons (7-8 ppm), ethyl group (triplet at ~1.2-1.3 ppm for CH₃, quartet at ~2.7-2.8 ppm for CH₂), and characteristic singlet for the C-3 proton of the chromenone
¹³C-NMRCarbonyl carbon signal (~160 ppm), aromatic and heterocyclic carbons (110-155 ppm), and ethyl carbon signals (~14 and 28 ppm)
IR SpectroscopyCharacteristic absorption bands for C=O stretching (~1720 cm⁻¹), aromatic C=C stretching, and C-O stretching
Mass SpectrometryMolecular ion peak at m/z corresponding to molecular weight (~290), with fragmentation patterns typical of benzofuran and chromenone structures

For related compounds, ¹H-NMR spectroscopy has been particularly useful in confirming structural features. For example, in similar benzofuran derivatives, the presence of characteristic signals corresponding to substituent groups has been reported .

Comparative Analysis with Similar Structures

A comparative analysis with structurally similar compounds can provide additional insights into the spectroscopic properties of 4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one:

CompoundKey Structural DifferenceSpectroscopic Impact
4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-oneAdditional bromo and methyl substituentsAdditional signals in ¹H-NMR for methyl group; altered chemical shifts due to electronic effects of bromine
4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-oneMethoxy group instead of ethylSinglet for methoxy protons (~3.8 ppm) instead of ethyl pattern; altered electronic properties affecting aromatic proton signals
Potential ApplicationBasis of PredictionRelated Research Evidence
Anticancer ActivityStructural similarity to known PI3K and VEGFR-2 inhibitorsBenzofuran-containing compounds have shown activity against hepatocellular carcinoma (HePG2), mammary gland breast cancer (MCF-7), and other cancer cell lines
Anti-inflammatory EffectsCommon property of chromenone derivativesChromones are known for their anti-inflammatory properties
Antimicrobial ActivityObserved in similar heterocyclic compoundsChromones have demonstrated antimicrobial effects in various studies

The ethyl substituent at position 6 may contribute to the compound's lipophilicity, potentially enhancing its cell membrane permeability and bioavailability compared to more polar analogs. This could be advantageous for certain therapeutic applications, though specific structure-activity relationships would need to be experimentally determined.

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